Cas no 1805317-25-2 (3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride)
3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride
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- Inchi: 1S/C6H3ClF2N2O4S/c7-16(14,15)6-4(5(8)9)3(11(12)13)1-2-10-6/h1-2,5H
- InChI Key: BDZFAJOJLOQRMH-UHFFFAOYSA-N
- SMILES: ClS(C1C(C(F)F)=C(C=CN=1)[N+](=O)[O-])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 366
- XLogP3: 1.7
- Topological Polar Surface Area: 101
3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075674-250mg |
3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride |
1805317-25-2 | 97% | 250mg |
$499.20 | 2022-04-01 | |
| Alichem | A029075674-500mg |
3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride |
1805317-25-2 | 97% | 500mg |
$798.70 | 2022-04-01 | |
| Alichem | A029075674-1g |
3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride |
1805317-25-2 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride
Introduction to 3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride (CAS No. 1805317-25-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride (CAS No. 1805317-25-2) represents a fascinating intersection of synthetic organic chemistry and pharmaceutical innovation. This heterocyclic sulfonamide derivative, characterized by its difluoromethyl substituent and nitro group, has garnered significant attention in recent years due to its versatile reactivity and potential applications in drug discovery. The presence of the sulfonyl chloride moiety further enhances its utility as an intermediate, facilitating the introduction of sulfonamide functionalities into biologically active molecules.
One of the most compelling aspects of this compound is its structural framework, which combines the electron-withdrawing effects of the nitro group and the electron-donating influence of the difluoromethyl group. This dual functionality makes it an ideal candidate for modulating electronic properties in drug candidates, thereby influencing their binding affinity and metabolic stability. The pyridine core itself is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
In recent years, researchers have been exploring novel strategies to leverage sulfonamides in therapeutic development. The sulfonyl chloride derivative of 3-(difluoromethyl)-4-nitropyridine stands out as a particularly promising building block due to its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity has been exploited in the synthesis of protease inhibitors, where sulfonamides are known to exhibit potent inhibitory activity. For instance, studies have demonstrated that derivatives of this compound can serve as scaffolds for developing inhibitors targeting bacterial enzymes, contributing to the fight against antibiotic-resistant pathogens.
The difluoromethyl group is a key feature that distinguishes this compound from its analogs. This moiety is renowned for its ability to enhance metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes. Additionally, it can improve binding interactions by increasing lipophilicity and hydrophobicity at specific binding sites on biological targets. Recent advances in structure-activity relationship (SAR) studies have highlighted the importance of the difluoromethyl substituent in optimizing pharmacokinetic profiles of drug candidates. For example, modifications at this position have been shown to improve oral bioavailability and reduce off-target effects in preclinical models.
Another area where this compound has shown promise is in the development of radiolabeled probes for imaging applications. The pyridine ring can be easily functionalized with radioisotopes such as fluorine-18 or carbon-11, enabling the creation of high-resolution diagnostic tools for neuroimaging and positron emission tomography (PET) scans. The stability provided by the difluoromethyl group ensures that these radiolabeled compounds maintain their integrity during transport and administration, making them valuable tools for clinical research.
The nitro group present in 3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride also contributes significantly to its chemical versatility. Nitro groups can be reduced to amino groups under mild conditions, allowing for further derivatization and diversification of molecular structures. This transformation has been utilized in the synthesis of amino acid mimetics and peptidomimetics, which are increasingly being explored as alternatives to peptide-based therapeutics due to their improved pharmacokinetic properties.
In conclusion, 3-(Difluoromethyl)-4-nitropyridine-2-sulfonyl chloride (CAS No. 1805317-25-2) represents a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its unique structural features—comprising a pyridine core, a difluoromethyl substituent, and a nitro group—make it an invaluable intermediate for synthesizing biologically active molecules with enhanced metabolic stability and improved binding affinity. As research continues to uncover new therapeutic targets and challenges, compounds like this one will undoubtedly play a pivotal role in shaping the future of drug discovery.
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